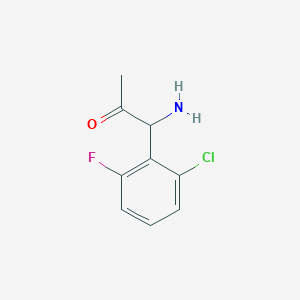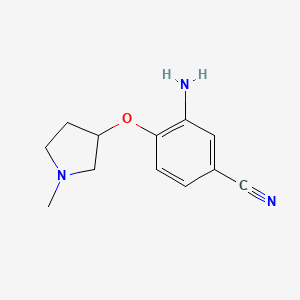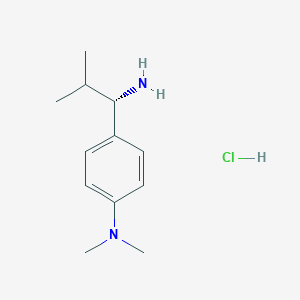
(S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl is a chemical compound with a specific stereochemistry, indicated by the (S) configuration. This compound is a derivative of aniline, featuring an amino group and a dimethylamino group attached to the aromatic ring. The presence of the hydrochloride (2hcl) indicates that the compound is in its salt form, which can enhance its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline and 2-methylpropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound in its hydrochloride form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated compounds.
Wissenschaftliche Forschungsanwendungen
(S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-(1-Amino-2-methylpropyl)benzonitrile hydrochloride
- (1S)-(−)-(1-Amino-2-methylpropyl)phosphonic acid
Uniqueness
(S)-4-(1-Amino-2-methylpropyl)-N,N-dimethylaniline 2hcl is unique due to its specific stereochemistry and the presence of both amino and dimethylamino groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H21ClN2 |
|---|---|
Molekulargewicht |
228.76 g/mol |
IUPAC-Name |
4-[(1S)-1-amino-2-methylpropyl]-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C12H20N2.ClH/c1-9(2)12(13)10-5-7-11(8-6-10)14(3)4;/h5-9,12H,13H2,1-4H3;1H/t12-;/m0./s1 |
InChI-Schlüssel |
UIKLQQUKYIQICR-YDALLXLXSA-N |
Isomerische SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)N(C)C)N.Cl |
Kanonische SMILES |
CC(C)C(C1=CC=C(C=C1)N(C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-3,5-difluoro-4-methoxy](/img/structure/B13045884.png)
![(S)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13045895.png)

![(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13045910.png)

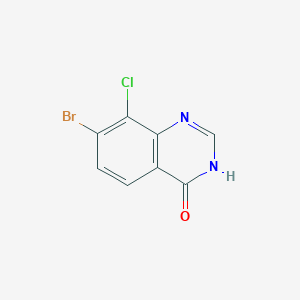
![(Z)-2-hydrazono-3-methyl-5-(trifluoromethyl)-2,3-dihydrobenzo[d]thiazole](/img/structure/B13045940.png)
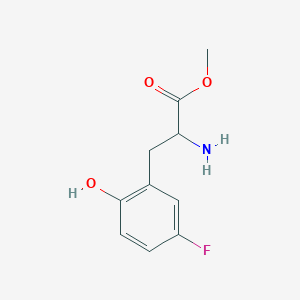
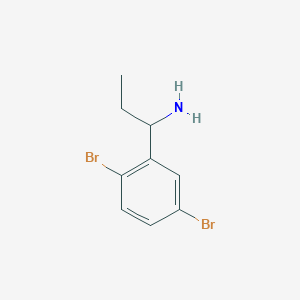
![1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13045963.png)
